molecular formula C17H13N3O4S B5126278 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one

4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one

Cat. No. B5126278
M. Wt: 355.4 g/mol
InChI Key: PNBOLQHZPSMGSW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as "nitrobenzylthioinosine" or "NBMPR," and it has been shown to possess potent inhibitory effects on the cellular uptake of nucleosides.

Mechanism of Action

The mechanism of action of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the inhibition of nucleoside transporters, which are responsible for the cellular uptake of nucleosides. This inhibition leads to the accumulation of nucleoside analogs in the cells, which enhances their therapeutic efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one include the inhibition of nucleoside transporters, increased accumulation of nucleoside analogs in cells, and enhanced therapeutic efficacy of nucleoside analogs. The compound has also been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one in lab experiments include its potent inhibitory effects on nucleoside transporters, which make it a useful tool for studying the cellular uptake of nucleosides. The compound's ability to enhance the therapeutic efficacy of nucleoside analogs also makes it a valuable agent for studying cancer chemotherapy and antiviral therapy.
The limitations of using 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one in lab experiments include its potential toxicity and the need for careful handling and disposal. The compound's specificity for nucleoside transporters also limits its use in studying other cellular processes.

Future Directions

Future research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one could focus on its potential therapeutic applications in other diseases, such as neurological disorders and metabolic disorders. The compound's anti-inflammatory and immunosuppressive effects could also be studied in more detail to identify new therapeutic targets.
In conclusion, 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy. Future research on this compound could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the reaction of 4-(methylamino)phenol with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst. This reaction leads to the formation of the thiazole ring and the nitrobenzylidene group, which are essential for the compound's biological activity.

Scientific Research Applications

The scientific research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one has focused on its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy.

properties

IUPAC Name

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-19(12-5-7-14(21)8-6-12)16-15(25-17(22)18-16)10-11-3-2-4-13(9-11)20(23)24/h2-10,21H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBOLQHZPSMGSW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)SC2=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C\2=NC(=O)S/C2=C\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one

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